Dimethyl oxalate

Vue d'ensemble

Description

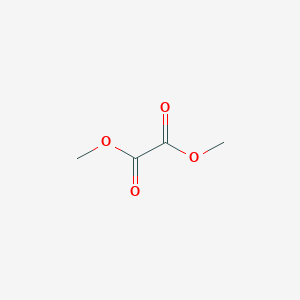

Dimethyl oxalate (DMO, CAS 553-90-2) is an oxalic acid ester with the molecular formula $ \text{C}4\text{H}6\text{O}_4 $. It is a colorless, crystalline solid widely used as a precursor in organic synthesis and industrial processes. DMO is synthesized via esterification of oxalic acid with methanol or transesterification reactions . Its primary applications include:

- Catalytic hydrogenation: DMO is hydrogenated to produce high-value chemicals such as methyl glycolate (MG), ethylene glycol (EG), and ethanol. This process is considered eco-friendly compared to traditional petroleum-based routes .

- Transesterification: DMO reacts with alcohols (e.g., phenol, ethanol) to form diphenyl oxalate or diethyl oxalate, key intermediates in polymer production .

- Stone conservation: Neutral DMO solutions are used to form protective calcium oxalate coatings on carbonate stone artifacts, enhancing acid resistance .

- Industrial uses: DMO serves as a solvent, plasticizer, and pharmaceutical intermediate .

Méthodes De Préparation

Esterification of Oxalic Acid with Methanol

The traditional method for DMO synthesis involves the esterification of oxalic acid (HOOC–COOH) with methanol (CH₃OH) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) . The reaction proceeds via nucleophilic substitution, where methanol acts as the nucleophile, displacing water from oxalic acid:

3\text{OH} \xrightarrow{\text{H}2\text{SO}4} (\text{CH}3\text{O})2\text{C}2\text{O}2 + 2\text{H}2\text{O}

Key Parameters and Limitations

-

Catalyst : Sulfuric acid remains the most widely used catalyst due to its high proton-donating capacity, achieving yields of 85–90% under reflux conditions .

-

Temperature : Optimal reaction temperatures range from 60–80°C. Elevated temperatures (>100°C) promote side reactions, such as decomposition of oxalic acid to carbon monoxide and formic acid .

-

Solvent : Excess methanol acts as both reactant and solvent, but post-reaction neutralization generates large volumes of acidic wastewater, necessitating costly purification steps .

Industrial Adaptations

Recent patents (e.g., CN102001938A) propose integrating esterification with oxalic acid coproduction systems to improve atom economy . For example, condensers and hydrolysis reactors are coupled to recover unreacted methanol and nitrogen oxides, reducing raw material consumption by 15–20% .

Oxidative Carbonylation of Methanol

This method utilizes carbon monoxide (CO) and methanol in the presence of a palladium-based catalyst and methyl nitrite (CH₃ONO) as an oxidizing agent . The reaction occurs in two stages:

-

Formation of methyl nitrite :

-

Dicarbonylation of methyl nitrite :

Advantages Over Esterification

-

Feedstock flexibility : CO can be derived from coal or biomass gasification, reducing reliance on petroleum-based methanol .

-

Yield and selectivity : Pd/α-Al₂O₃ catalysts achieve 98% selectivity for DMO at 80–120°C and atmospheric pressure, with NO recycled to minimize waste .

Patent Innovations

The AU2015203732A1 patent describes a gas-phase process where the reaction stream is fed directly into a separation column without cooling, preventing DMO crystallization and reducing energy consumption by 30% . Heat tracing of pipelines maintains vapor-phase stability, enabling continuous production with >99.5% purity .

Transesterification of Lower Alkyl Oxalates

Diethyl oxalate (DEO) or other alkyl oxalates can be converted to DMO via transesterification with methanol. Alkaline catalysts, such as sodium tert-butoxide (C₄H₉ONa), accelerate the reaction through nucleophilic alkoxide intermediates :

2\text{H}5\text{O})2\text{C}2\text{O}2 + 2\text{CH}3\text{OH} \xrightarrow{\text{C}4\text{H}9\text{ONa}} (\text{CH}3\text{O})2\text{C}2\text{O}2 + 2\text{C}2\text{H}5\text{OH}

Catalytic Efficiency

-

Turnover frequency (TOF) : Sodium tert-butoxide exhibits a TOF of 274,032 h⁻¹ at room temperature, outperforming traditional NaOH (TOF: 45,600 h⁻¹) due to stronger nucleophilicity (pKb = 1.5 vs. 0.2) .

-

Solvent-free conditions : Excess methanol eliminates the need for solvents, simplifying downstream separation .

Kinetic Analysis

Studies reveal a second-order dependence on methanol concentration, with an activation energy of 58.2 kJ/mol . The rate-determining step involves methoxide attack on the carbonyl carbon of DEO .

Gas-Phase Catalytic Coupling with Methyl Nitrite

A hybrid approach combines elements of oxidative carbonylation and esterification. In this process, CO and methyl nitrite react over a platinum-group metal catalyst (e.g., Pd or Rh) at 70–120°C and 0.1–2.0 MPa :

3\text{ONO} \xrightarrow{\text{Pd/SiO}2} (\text{CH}3\text{O})2\text{C}2\text{O}2 + 2\text{NO}

Process Innovations

-

Integrated separation : The AU2015203732A1 patent details a this compound separation column with absorbing/stripping sections, enabling 99.85% purity without crystallization .

-

Coproduction of dimethyl carbonate (DMC) : Adjusting the Pd catalyst loading (1% vs. 2%) shifts selectivity from DMO to DMC, offering flexibility for polycarbonate industries .

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure | Yield (%) | Energy Consumption | Industrial Scalability |

|---|---|---|---|---|---|---|

| Esterification | H₂SO₄ | 60–80 | Atmospheric | 85–90 | High | Moderate |

| Oxidative Carbonylation | Pd/α-Al₂O₃ | 80–120 | Atmospheric | 98 | Low | High |

| Transesterification | C₄H₉ONa | 25–40 | Atmospheric | 95 | Moderate | High |

| Gas-Phase Coupling | Pd/SiO₂ | 70–120 | 0.1–2.0 MPa | 99.5 | Low | High |

Key Findings

-

Oxidative carbonylation and gas-phase coupling are superior for large-scale production due to high yields and low energy inputs .

-

Transesterification excels in laboratory settings, offering rapid kinetics under mild conditions .

-

Esterification remains relevant for small-scale oxalic acid coproduction but faces environmental challenges .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl oxalate undergoes various chemical reactions, including:

Condensation Reactions: It reacts with diamines to form cyclic diamides.

Hydrogenation: this compound can be hydrogenated to produce ethylene glycol.

Common Reagents and Conditions:

Condensation Reactions: Typically involve diamines and are conducted under mild conditions.

Hydrogenation: Requires a catalyst such as palladium or copper and is performed under hydrogen gas at elevated temperatures.

Major Products:

Quinoxalinedione: Formed from the condensation with o-phenylenediamine.

Ethylene Glycol: Produced through hydrogenation.

Applications De Recherche Scientifique

Pharmaceutical Applications

Dimethyl oxalate plays a critical role in the pharmaceutical industry, primarily as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its applications include:

- Synthesis of Integrase Inhibitors : DMO is increasingly used in the production of integrase inhibitor drugs, which are vital for treating HIV infections. The demand for these medications has significantly boosted the consumption of this compound in recent years .

- Production of Ethylene Glycol : Through catalytic hydrogenation, this compound can be converted into ethylene glycol with high yields (up to 94.7%). This process not only provides a valuable chemical but also utilizes DMO effectively as a feedstock .

- Methylating Agent : DMO serves as a less toxic alternative to traditional methylating agents like methyl iodide, making it suitable for various chemical reactions in drug synthesis .

Agrochemical Applications

The agrochemical sector is another significant market for this compound. Its applications include:

- Manufacture of Pesticides and Herbicides : DMO is utilized in the synthesis of insecticides, herbicides, and fungicides, contributing to increased agricultural productivity. The growing global population and subsequent demand for food have led to a rise in agrochemical production .

- Incremental Market Growth : The agrochemical segment is expected to create substantial market opportunities, with projections indicating an incremental dollar opportunity of approximately $61.9 million from 2022 to 2032 .

Energy Production

This compound is being explored for its potential applications in energy systems:

- Direct Oxidation Fuel Cells : DMO is investigated as an alternative fuel in direct oxidation fuel cells. Its unique properties enhance cell efficiency and offer cost savings, making it a promising candidate for future energy solutions .

- Electrolytes in Lithium Batteries : Research indicates that this compound can be employed as an electrolyte in lithium batteries due to its favorable chemical characteristics .

Chemical Synthesis

This compound acts as an important reagent in various chemical syntheses:

- Condensation Reactions : It participates in diverse condensation reactions, producing compounds like cyclic diamides and diketones that are precursors to other valuable chemicals .

- Decarbonylation Processes : DMO can be transformed into dimethyl carbonate through decarbonylation reactions, further expanding its utility in organic synthesis .

Case Study 1: this compound-Induced Nephropathy

A notable case study highlighted two patients who developed oxalate nephropathy due to prolonged exposure to this compound while repairing chemical equipment. Symptoms included nausea and vomiting, leading to renal complications confirmed through biopsy. This underscores the importance of monitoring exposure levels and implementing safety measures when handling DMO .

Case Study 2: Ethylene Glycol Production

A study on the production of ethylene glycol from this compound demonstrated a highly efficient process using Cu/SiO₂ catalysts. This method not only maximizes yield but also reduces reliance on traditional petroleum-based feedstocks, showcasing DMO's role in sustainable chemical processes .

Summary Table of Applications

| Application Area | Specific Uses | Market Growth Potential |

|---|---|---|

| Pharmaceuticals | API synthesis, integrase inhibitors | CAGR of 5.4% |

| Agrochemicals | Pesticides, herbicides | Incremental opportunity of $61.9 million |

| Energy Production | Fuel cells, lithium battery electrolytes | Emerging field |

| Chemical Synthesis | Condensation reactions | Diverse applications |

Mécanisme D'action

The mechanism of action of dimethyl oxalate involves its reactivity with various nucleophiles and electrophiles. For instance, in the oxidative carbonylation process, the reaction proceeds via the formation of intermediates such as methyl nitrite and dinitrogen trioxide, which then react with carbon monoxide to form this compound . The palladium catalyst facilitates the coupling of these intermediates, leading to the final product .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares DMO with structurally related oxalate esters:

*Note: Methyl oxalate shares the same CAS number as this compound in some registries due to nomenclature overlaps.

Reactivity and Catalytic Performance

Hydrogenation Pathways

- DMO : Selective hydrogenation over Ag/SiO₂ or Cu/SiO₂ catalysts yields MG (selectivity >90%) or EG (selectivity >95%) under optimized conditions. Sn²⁺-modified Cu/SiO₂ enhances catalyst stability and Cu⁰/Cu⁺ ratios, improving DMO conversion rates .

Transesterification

- DMO reacts with phenol over TiO₂/SiO₂ or TS-1 catalysts to form diphenyl oxalate, a monomer for polycarbonate synthesis. This process achieves ~85% yield under mild conditions .

- Diethyl oxalate is produced via DMO transesterification with ethanol, catalyzed by rod-shaped MgO, achieving ~95% efficiency .

Thermal and Stability Properties

- DMO : Melting point ~54°C; decomposes at temperatures >150°C. Suitable for reactions under moderate thermal conditions .

- Dibenzyl oxalate : Exhibits superior thermal stability (decomposition >250°C) and latent heat storage capacity (~180 J/g), making it a candidate for PCM applications .

Research Findings and Trends

- Catalyst Design : Descriptor-based microkinetic models are being developed to optimize DMO hydrogenation catalysts, targeting >99% MG selectivity .

- Stone Conservation : Sequential application of DMO and ammonium oxalate solutions achieves 90% surface coverage on heritage stones, withstanding pH 2–4 acid exposure .

- Market Growth : The DMO market is projected to reach USD 1.2 billion by 2031, driven by demand in pharmaceuticals and biodegradable plastics .

Activité Biologique

Dimethyl oxalate (DMO), a colorless and flammable liquid, is primarily used in organic synthesis and as a solvent. Its biological activities, particularly its toxicological implications, have garnered attention due to its potential to induce various health effects, especially on the kidneys. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

This compound is an ester derived from oxalic acid. Upon exposure, DMO is rapidly metabolized in the body to form oxalate ions, which can lead to significant physiological effects. The metabolic pathway involves hydrolysis into methanol and oxalic acid, where the latter can chelate calcium ions in the body. This chelation disrupts calcium homeostasis, potentially leading to conditions such as nephrotoxicity and renal failure .

Nephrotoxicity

One of the most critical biological activities of this compound is its nephrotoxic potential. Several studies have documented cases of acute kidney injury (AKI) resulting from DMO exposure. The mechanism involves the deposition of calcium oxalate crystals in renal tubules, leading to obstruction and subsequent renal damage.

Case Study Overview:

- Case 1: A 30-year-old male presented with nausea and vomiting after prolonged exposure to DMO while repairing chemical equipment. Renal biopsy revealed moderate acute injury with oxalate crystal deposits in the tubules .

- Case 2: Another case involved a 33-year-old male who developed AKI after similar exposure. His treatment included hemodialysis and corticosteroids, which improved his renal function over time .

Clinical Features and Management

The clinical features associated with this compound exposure typically include:

- Symptoms: Nausea, vomiting, abdominal pain, and signs of acute kidney injury.

- Diagnosis: Diagnosis often involves urine analysis showing elevated oxalate levels and imaging studies revealing renal obstruction due to crystal deposits.

- Management: Treatment strategies include supportive care, hemodialysis for severe cases, and corticosteroids to reduce inflammation .

The nephrotoxic effects of this compound are attributed to several mechanisms:

- Calcium Chelation: DMO-derived oxalate ions bind calcium, leading to decreased bioavailability of this essential mineral.

- Crystal Formation: High levels of oxalate promote the formation of calcium oxalate crystals within renal tubules, causing obstruction and tissue damage.

- Inflammatory Response: The presence of crystals can trigger inflammatory pathways that exacerbate kidney injury through apoptosis and tubular obstruction .

Research Findings

Recent research has highlighted the need for greater awareness regarding this compound's toxicity. A systematic review indicated that exposure levels commonly encountered in industrial settings could lead to significant health risks if not adequately managed.

Q & A

Basic Research Questions

Q. What are the common thermodynamic methods to evaluate the feasibility of DMO transesterification reactions?

Thermodynamic analysis of DMO transesterification (e.g., with ethanol to synthesize diethyl oxalate) involves calculating enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) using group contribution methods (Benson and Joback) and Watson’s formula. These parameters are derived at temperatures ranging from 323–368 K under atmospheric pressure. Experimental validation of equilibrium constants (K) and conversion rates (e.g., DMO conversion <1% error) confirms the reliability of these models. Catalytic distillation simulations further optimize conditions (e.g., molar ratio EtOH:DMO >2.10) to achieve >99.9% product purity .

Q. How are Cu-based catalysts synthesized and characterized for DMO hydrogenation to methyl glycolate (MG)?

Cu/SiO₂ catalysts are prepared via sol-gel methods, where copper precursors are co-gelled with silica supports. Key characterization techniques include:

- Surface Acidity-Basicity : NH₃/CO₂-TPD to assess active sites.

- Metal Dispersion : H₂ chemisorption or N₂O titration.

- Structural Analysis : XRD for Cu crystallite size, TEM for morphology. Optimal Cu loading (e.g., 20–40 wt%) and calcination temperatures (300–500°C) maximize MG selectivity by balancing Cu⁰/Cu⁺ active sites .

Q. What experimental protocols ensure reproducibility in DMO hydrogenation studies?

- Reactor Setup : Fixed-bed reactors with precise temperature control (150–250°C) and H₂ pressure (1–5 MPa).

- Feed Composition : DMO dissolved in methanol (1:10 molar ratio).

- Catalyst Activation : In-situ reduction in H₂ flow at 300°C for 4 hr.

- Data Reporting : Include time-on-stream (TOS) profiles, mass balances, and statistical error margins (±3%) .

Advanced Research Questions

Q. How do structural modifications of Cu-based catalysts resolve contradictions in DMO hydrogenation selectivity?

Discrepancies in MG vs. ethylene glycol (EG) selectivity arise from variations in Cu valence states (Cu⁰ vs. Cu⁺) and support interactions (e.g., SiO₂ vs. Al₂O₃). For example:

- Acid-Base Promoters : Adding CeO₂ enhances Cu⁺ sites, favoring MG (selectivity >90%) by stabilizing CH₃OCO intermediates.

- Bimetallic Systems : Ag-Cu/SBA-15 improves stability by suppressing sintering and coke formation. Microkinetic modeling and DFT studies identify rate-determining steps (e.g., H₂ dissociation on Cu⁰) to guide catalyst design .

Q. What methodologies address deactivation mechanisms in DMO hydrogenation catalysts?

Common deactivation pathways include:

- Sintering : Mitigated by doping with ZrO₂ or using mesoporous SiO₂ supports.

- Coke Formation : Reduced via H₂ co-feeding or oxidative regeneration (O₂/N₂ at 400°C).

- Poisoning : Sulfur impurities blocked by pre-treatment with ZnO adsorbents. Accelerated aging tests (e.g., 100 hr TOS) combined with post-mortem XPS/TEM reveal dominant degradation modes .

Q. How can reaction networks for DMO hydrogenation be validated using isotopic labeling and in-situ spectroscopy?

- Isotopic Tracers : ¹³C-DMO tracks carbon pathways (e.g., MG vs. EG formation).

- In-situ DRIFTS : Identifies adsorbed intermediates (*OCH₃, *HCOO⁻) on catalyst surfaces.

- SSITKA (Steady-State Isotopic Transient Kinetics) : Quantifies surface residence times of intermediates. These methods resolve ambiguities in proposed mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers handle conflicting data in DMO reaction equilibrium studies?

- Error Propagation Analysis : Quantify uncertainties in ΔG calculations due to group contribution approximations.

- Sensitivity Testing : Vary input parameters (e.g., temperature ±5 K) to assess robustness.

- Cross-Validation : Compare experimental K values (e.g., 353 K) with ASPEN simulations. Discrepancies >5% warrant re-evaluation of thermodynamic models or experimental setups .

Q. What statistical frameworks are recommended for analyzing catalytic performance datasets?

- ANOVA : Tests significance of variables (e.g., Cu loading, temperature).

- PCA (Principal Component Analysis) : Identifies correlations between catalyst properties (e.g., acidity, Cu dispersion) and activity.

- Machine Learning : Predicts optimal catalyst compositions using descriptor-based models (e.g., d-band center for metal alloys) .

Q. Ethical & Reproducibility Considerations

Q. How can non-dialyzable raw datasets from DMO studies be ethically shared?

Large datasets (e.g., GC-MS chromatograms, XRD patterns) should be deposited in repositories like Zenodo or Figshare with CC-BY licenses. Metadata must include instrument parameters (e.g., column type for GC) to ensure reproducibility .

Q. What peer-review criteria ensure methodological rigor in DMO research?

- Replicability : Detailed experimental procedures (e.g., catalyst synthesis steps, reactor configurations).

- Transparency : Full disclosure of negative results (e.g., failed catalyst formulations).

- Conflict Resolution : Address reviewer concerns about data outliers via additional control experiments .

Propriétés

IUPAC Name |

dimethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMVENUNSWAXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2C2O4, C4H6O4 | |

| Record name | dimethyl oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060287 | |

| Record name | Ethanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |

| Record name | Methyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.14 [mmHg] | |

| Record name | Methyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

553-90-2 | |

| Record name | Dimethyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ3Q79344S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.